molecular formula C10H7BrO2S B15320745 5-Bromo-2-methyl-1-benzothiophene-3-carboxylicacid

5-Bromo-2-methyl-1-benzothiophene-3-carboxylicacid

Cat. No.: B15320745
M. Wt: 271.13 g/mol
InChI Key: KTWUGBLPNBWZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. The presence of a bromine atom and a carboxylic acid group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid typically involves the bromination of 2-methylbenzothiophene followed by carboxylation. One common method includes the use of bromine in the presence of a Lewis acid catalyst to introduce the bromine atom at the 5-position of the benzothiophene ring. The subsequent carboxylation can be achieved using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Amino or thiol derivatives of benzothiophene.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated benzothiophene derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and carboxylic acid group can influence its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-methyl-1-benzothiophene-3-carboxylic acid is unique due to the combination of the bromine atom and carboxylic acid group, which enhances its reactivity and potential for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceutical agents .

Properties

Molecular Formula

C10H7BrO2S

Molecular Weight

271.13 g/mol

IUPAC Name

5-bromo-2-methyl-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C10H7BrO2S/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13)

InChI Key

KTWUGBLPNBWZBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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